molecular formula C17H18BrNO2 B5760322 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide

Cat. No.: B5760322
M. Wt: 348.2 g/mol
InChI Key: OSRFCTUTCVBBCE-UHFFFAOYSA-N
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Description

2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a brominated phenoxy group and a methyl-substituted phenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide typically involves the following steps:

    Bromination: The starting material, 3,5-dimethylphenol, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 4-bromo-3,5-dimethylphenol.

    Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(4-bromo-3,5-dimethylphenoxy)acetic acid.

    Amidation: Finally, the acetic acid derivative is reacted with 4-methylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding carboxylic acids.

    Reduction: Reduction reactions might target the bromine atom, potentially replacing it with a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: De-brominated phenoxyacetamide.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide: Similar structure with a chlorine atom instead of bromine.

    2-(4-bromo-3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide: Similar structure with an ethyl group instead of a methyl group on the phenyl ring.

Uniqueness

The presence of the bromine atom and the specific substitution pattern on the phenyl rings make 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide unique. These structural features can influence its reactivity and interactions with biological targets, potentially leading to unique properties and applications.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-11-4-6-14(7-5-11)19-16(20)10-21-15-8-12(2)17(18)13(3)9-15/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRFCTUTCVBBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C(=C2)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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